8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an isobutyl group, and a methoxyethyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the pyrazole ring and other substituents. Common reagents used in these reactions include alkyl halides, pyrazole derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Scientific Research Applications
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound’s unique structure may find use in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects by stabilizing or inhibiting the target’s function. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine : A similar compound with an isoxazole ring instead of a pyrazole ring.
- {[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride : Another related compound with an oxadiazole ring.
8-(3,5-diethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: This compound itself.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of both a pyrazole ring and a purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-7-14-11-15(8-2)26(22-14)19-21-17-16(24(19)9-10-29-6)18(27)25(12-13(3)4)20(28)23(17)5/h11,13H,7-10,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYLOPJYZMEOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC(C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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